Cas no 668276-06-0 (2-(Chloromethyl)-4-morpholin-4-ylquinazoline)

2-(Chloromethyl)-4-morpholin-4-ylquinazoline is a quinazoline derivative featuring a reactive chloromethyl group and a morpholine substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The chloromethyl group enables further functionalization through nucleophilic substitution, while the morpholine moiety enhances solubility and bioavailability in drug design. Its rigid quinazoline core provides a stable scaffold for constructing heterocyclic compounds with potential biological activity. This intermediate is valuable in medicinal chemistry for the synthesis of kinase inhibitors and other therapeutic agents. Proper handling under inert conditions is recommended due to the reactivity of the chloromethyl group.
2-(Chloromethyl)-4-morpholin-4-ylquinazoline structure
668276-06-0 structure
Product name:2-(Chloromethyl)-4-morpholin-4-ylquinazoline
CAS No:668276-06-0
MF:C13H14ClN3O
MW:263.722761631012
MDL:MFCD18064584
CID:1718792
PubChem ID:51342188

2-(Chloromethyl)-4-morpholin-4-ylquinazoline Chemical and Physical Properties

Names and Identifiers

    • Quinazoline, 2-(chloromethyl)-4-(4-morpholinyl)-
    • 2-(chloromethyl)-4-(4-morpholinyl)Quinazoline
    • LS-04693
    • 4-(2-(Chloromethyl)quinazolin-4-yl)morpholine
    • MFCD18064584
    • 2-(chloromethyl)-4-(morpholin-4-yl)quinazoline
    • 2-(chloromethyl)-4-morpholin-4-ylquinazoline
    • 2-(Chloromethyl)-4-(4-morpholinyl)quinazoline, AldrichCPR
    • ALBB-014772
    • DA-27784
    • 668276-06-0
    • SCHEMBL639370
    • AKOS005174655
    • 4-[2-(chloromethyl)quinazolin-4-yl]morpholine
    • 2-(Chloromethyl)-4-morpholin-4-ylquinazoline
    • MDL: MFCD18064584
    • Inchi: InChI=1S/C13H14ClN3O/c14-9-12-15-11-4-2-1-3-10(11)13(16-12)17-5-7-18-8-6-17/h1-4H,5-9H2
    • InChI Key: GEXLFHXNNHVNGH-UHFFFAOYSA-N
    • SMILES: C1COCCN1C2=NC(=NC3=CC=CC=C32)CCl

Computed Properties

  • Exact Mass: 263.08272
  • Monoisotopic Mass: 263.0825398g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 38.2Ų

Experimental Properties

  • PSA: 38.25

2-(Chloromethyl)-4-morpholin-4-ylquinazoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM216196-1g
4-(2-(Chloromethyl)quinazolin-4-yl)morpholine
668276-06-0 97%
1g
$294 2023-01-09
Chemenu
CM216196-5g
4-(2-(Chloromethyl)quinazolin-4-yl)morpholine
668276-06-0 97%
5g
$711 2021-08-04
TRC
C275545-1000mg
2-(Chloromethyl)-4-morpholin-4-ylquinazoline
668276-06-0
1g
$ 720.00 2022-04-01
Ambeed
A968094-1g
4-(2-(Chloromethyl)quinazolin-4-yl)morpholine
668276-06-0 97%
1g
$267.0 2024-04-18
Crysdot LLC
CD11075751-5g
4-(2-(Chloromethyl)quinazolin-4-yl)morpholine
668276-06-0 97%
5g
$752 2024-07-18
abcr
AB408988-5 g
2-(Chloromethyl)-4-morpholin-4-ylquinazoline
668276-06-0
5 g
€907.00 2023-07-19
TRC
C275545-500mg
2-(Chloromethyl)-4-morpholin-4-ylquinazoline
668276-06-0
500mg
$ 450.00 2022-04-01
abcr
AB408988-1g
2-(Chloromethyl)-4-morpholin-4-ylquinazoline; .
668276-06-0
1g
€317.00 2025-02-13
abcr
AB408988-10g
2-(Chloromethyl)-4-morpholin-4-ylquinazoline; .
668276-06-0
10g
€1357.00 2025-02-13
A2B Chem LLC
AJ03165-500mg
2-(Chloromethyl)-4-morpholin-4-ylquinazoline
668276-06-0 >95%
500mg
$467.00 2024-04-19

Additional information on 2-(Chloromethyl)-4-morpholin-4-ylquinazoline

Professional Introduction to 2-(Chloromethyl)-4-morpholin-4-ylquinazoline (CAS No. 668276-06-0)

2-(Chloromethyl)-4-morpholin-4-ylquinazoline, a compound with the chemical identifier CAS No. 668276-06-0, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a quinazoline core conjugated with a morpholine moiety and a chloromethyl substituent, has garnered attention due to its structural complexity and potential biological activities.

The quinazoline scaffold is well-documented for its presence in numerous pharmacologically active molecules, including several FDA-approved drugs that target various diseases such as cancer, inflammation, and infectious disorders. The integration of a morpholine group into the quinazoline framework introduces additional functional properties, enhancing solubility and bioavailability while potentially modulating receptor interactions. The presence of a chloromethyl group further expands the compound's reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

In recent years, there has been a surge in research focused on quinazoline derivatives due to their demonstrated efficacy in inhibiting kinases and other enzymes involved in signal transduction pathways. Specifically, modifications at the 4-position of the quinazoline ring have shown promise in developing novel therapeutics. The compound 2-(Chloromethyl)-4-morpholin-4-ylquinazoline exemplifies this trend, as it combines the advantageous features of both morpholine and chloromethyl groups to potentially enhance binding affinity and selectivity against target proteins.

One of the most compelling aspects of this compound is its potential application in oncology research. Quinazoline derivatives have been extensively studied for their anti-cancer properties, with several compounds currently in clinical trials targeting various cancer types. The structural features of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline suggest that it may interact with key regulatory proteins involved in cell proliferation and survival, making it a promising candidate for further investigation.

The morpholine group in particular has been identified as a critical component in enhancing the pharmacokinetic properties of quinazoline-based drugs. Morpholines are known for their ability to improve water solubility and metabolic stability, which are essential factors for drug efficacy and patient compliance. By incorporating this moiety into the quinazoline core, researchers aim to develop compounds that exhibit improved pharmacological profiles.

Furthermore, the chloromethyl substituent provides a versatile handle for further chemical modifications, allowing for the synthesis of analogues with tailored biological activities. This reactivity has been exploited in various synthetic strategies to generate libraries of compounds for high-throughput screening. Such an approach is particularly valuable in identifying novel drug candidates with optimized properties.

The synthesis of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired molecular framework efficiently. These methodologies underscore the compound's significance as a building block in medicinal chemistry.

Evaluation of the biological activity of this compound has revealed intriguing results in preclinical studies. Initial assays have demonstrated potential inhibitory effects on specific kinases, which are overexpressed in certain cancer cell lines. These findings align with the broader goal of developing kinase inhibitors as targeted therapies for cancer treatment. The combination of quinazoline and morpholine moieties appears to synergistically enhance binding interactions with these enzymes.

The potential therapeutic applications extend beyond oncology; research is also exploring its utility in managing inflammatory diseases and infectious disorders. Quinazoline derivatives have shown promise as anti-inflammatory agents by modulating cytokine production and immune responses. The unique structural features of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline may contribute to its ability to interfere with pathological pathways associated with these conditions.

In conclusion, 2-(Chloromethyl)-4-morpholin-4-ylquinazoline (CAS No. 668276-06-0) stands out as a structurally intriguing compound with significant potential in pharmaceutical research. Its combination of functional groups enhances both its synthetic utility and biological activity, making it a valuable asset in drug discovery efforts. As research continues to uncover new applications for quinazoline derivatives, this compound will undoubtedly play a pivotal role in advancing therapeutic strategies across multiple disease areas.

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Amadis Chemical Company Limited
(CAS:668276-06-0)2-(Chloromethyl)-4-morpholin-4-ylquinazoline
A1169599
Purity:99%
Quantity:1g
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